N-methyl-4-(pyridin-2-yloxy)aniline

Catalog No.
S869081
CAS No.
1184735-72-5
M.F
C12H12N2O
M. Wt
200.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-4-(pyridin-2-yloxy)aniline

CAS Number

1184735-72-5

Product Name

N-methyl-4-(pyridin-2-yloxy)aniline

IUPAC Name

N-methyl-4-pyridin-2-yloxyaniline

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

InChI

InChI=1S/C12H12N2O/c1-13-10-5-7-11(8-6-10)15-12-4-2-3-9-14-12/h2-9,13H,1H3

InChI Key

AUHHWJBGADUWTH-UHFFFAOYSA-N

SMILES

CNC1=CC=C(C=C1)OC2=CC=CC=N2

Canonical SMILES

CNC1=CC=C(C=C1)OC2=CC=CC=N2

Application in Reaction Kinetics and Catalysis

Application in Anti-Fibrosis Activity

Application in Anticancer Activity

Application in Methylation of Anilines

Application in N-Formylation/N-Methylation of Amines

Application in Industrial Production

Application in Methylation of Anilines

    Methods of Application: This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base).

Application in N-Formylation/N-Methylation of Amines

N-methyl-4-(pyridin-2-yloxy)aniline is an organic compound characterized by a molecular formula of C₁₂H₁₂N₂O. Its structure features an aromatic amine group linked to a pyridine ring via an ether bond. The compound includes a methyl group attached to the nitrogen atom of the aniline, enhancing its chemical properties. The presence of both the amine and pyridine functionalities suggests potential for hydrogen bonding and pi-pi stacking interactions, which may be significant in various chemical and biological contexts .

  • Substitution Reactions: This compound can undergo nucleophilic substitution, where the pyridin-2-yloxy group may be replaced by other nucleophiles under appropriate conditions.
  • Methylation: The aniline nitrogen can be methylated using reagents like methyl iodide, resulting in N-methylated derivatives.
  • Oxidation and Reduction: The compound can be oxidized to form various derivatives, including quinones, or reduced to yield different amines depending on the reaction conditions and reagents employed.

Research indicates that N-methyl-4-(pyridin-2-yloxy)aniline may exhibit biological activities relevant to medicinal chemistry. Its structure allows it to be explored as a potential anticancer agent, with studies showing weak cytotoxic effects against specific cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) cells. Furthermore, derivatives of compounds containing similar structures have been evaluated for their ability to inhibit collagen expression in hepatic stellate cells, suggesting potential applications in fibrosis treatment.

Synthesis of N-methyl-4-(pyridin-2-yloxy)aniline can be achieved through several methods:

  • Direct Etherification: A common approach involves reacting 4-chloroaniline with 2-pyridinol in the presence of a base to form the ether linkage.
  • Methylation of Aniline: Following etherification, the nitrogen atom can be methylated using methyl iodide or other suitable methylating agents under basic conditions .
  • Catalytic Methods: Advanced synthetic routes may employ palladium-catalyzed reactions or other transition metal catalysts to enhance yield and selectivity.

N-methyl-4-(pyridin-2-yloxy)aniline has various applications across multiple fields:

  • Medicinal Chemistry: It is investigated for its potential as an anticancer agent and its role in designing novel therapeutic compounds.
  • Organic Synthesis: The compound serves as a precursor or intermediate in synthesizing more complex organic molecules.
  • Material Science: Due to its unique structural properties, it may find applications in developing novel materials with specific electronic or optical properties .

Studies involving N-methyl-4-(pyridin-2-yloxy)aniline focus on its interaction with biological systems and other chemical species:

  • Binding Studies: Research into how this compound interacts with various receptors or enzymes could elucidate its mechanism of action in biological systems.
  • Reactivity Profiles: Understanding how N-methyl-4-(pyridin-2-yloxy)aniline reacts with different nucleophiles provides insights into its potential applications in organic synthesis and drug development.

Several compounds share structural similarities with N-methyl-4-(pyridin-2-yloxy)aniline. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-Methyl-N-(pyridin-2-ylmethyl)anilineContains a pyridine ring but lacks the ether linkageMethyl group on nitrogen enhances reactivity
4-Amino-N-(pyridin-2-yloxy)anilineSimilar structure but has an amino group insteadDiffering reactivity due to amino group
N-Methyl-4-(prop-2-yn-1-yloxy)anilineContains a propargyl ether instead of pyridineDifferent electronic properties

N-methyl-4-(pyridin-2-yloxy)aniline stands out due to its combination of functionalities that impart distinct chemical reactivity and biological activity, making it a valuable compound for research and application in various fields .

XLogP3

2.4

Dates

Last modified: 08-16-2023

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